molecular formula C9H7Cl2FO2 B1420632 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride CAS No. 482373-01-3

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride

Cat. No.: B1420632
CAS No.: 482373-01-3
M. Wt: 237.05 g/mol
InChI Key: ATCGXBUVEUKHDO-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H7Cl2FO2. It is a chlorinated and fluorinated derivative of propanoyl chloride, characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is not specified in the search results. As a reagent, its mechanism of action would depend on the specific chemical reaction it is used in .

Safety and Hazards

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is labeled as an irritant . Additional safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride are not specified in the search results. Its use as a reagent suggests it may continue to be used in the synthesis of various chemical compounds .

Relevant Papers The search results do not provide specific peer-reviewed papers related to this compound . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review using academic databases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride typically involves the reaction of 2-(2-chloro-4-fluorophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the efficient and safe production of this compound .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-5(9(11)13)14-8-3-2-6(12)4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGXBUVEUKHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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